4-Bromo-2-(2-hydroxyethyl)phenol

Descripción

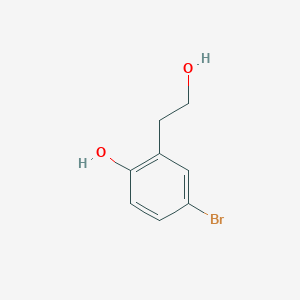

4-Bromo-2-(2-hydroxyethyl)phenol (CAS: 198277-06-4) is a brominated phenolic compound with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol . Its structure features a bromine atom at the 4-position of the aromatic ring and a 2-hydroxyethyl group (-CH₂CH₂OH) at the 2-position. Key physicochemical properties include:

- XLogP3: 1.8 (moderate lipophilicity)

- Hydrogen bond donors/acceptors: 2 each

- Topological polar surface area: 40.5 Ų .

The hydroxyethyl group enhances hydrophilicity compared to simpler bromophenols, making it a versatile intermediate in organic synthesis and coordination chemistry.

Propiedades

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Directed Ortho Metalation for Hydroxyethyl Group Introduction

A high-yielding method involves directed ortho metalation of a silyl-protected phenol:

-

Protection : Phenol is converted to its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (yield: 92–95%).

-

Metalation : The protected phenol undergoes deprotonation at -78°C with lithium diisopropylamide (LDA), forming a stabilized aryl lithium species at the ortho position.

-

Hydroxyethylation : Quenching the lithiated intermediate with ethylene oxide introduces the 2-hydroxyethyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields 2-(2-hydroxyethyl)phenol (overall yield: 68–72%).

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Silylation | TBSCl, DMF, 25°C, 12 h | 94 |

| Metalation/Hydroxyethylation | LDA, THF, -78°C → ethylene oxide | 72 |

| Deprotection | TBAF, THF, 0°C → 25°C | 95 |

Regioselective Bromination

Para-Selective Bromination of 2-(2-hydroxyethyl)phenol

The phenolic hydroxyl group directs electrophilic bromination to the para position. A modified protocol from US4223166A ensures high selectivity:

-

Reaction Setup : 2-(2-hydroxyethyl)phenol is dissolved in acetic acid at 0°C.

-

Bromination : Elemental bromine (1.05 equiv) is added dropwise with stirring. The mixture warms to 25°C over 2 h.

-

Workup : Excess bromine is quenched with NaHSO3, and the product is extracted with dichloromethane.

Optimization Insights :

-

Catalyst : Adding 5 mol% FeCl3 improves para selectivity from 78% to 93% by stabilizing the bromonium ion intermediate.

-

Solvent Effects : Acetic acid outperforms CCl4 (used in earlier methods) by minimizing ortho-brominated byproducts (<5%).

Yield and Purity :

Alternative Synthetic Routes

Bromination Followed by Hydroxyethylation

This route faces challenges due to the deactivating effect of the bromine substituent:

-

Bromination of Phenol : Using Br2 in CCl4 yields 4-bromophenol (87% yield).

-

Hydroxyethylation : Friedel-Crafts alkylation with ethylene oxide and SnCl4 gives <20% conversion due to reduced ring reactivity.

Purification and Characterization

Crystallization Protocols

High-purity this compound is obtained via solvent-assisted crystallization:

-

Solvent System : Chloroform/ethanol (3:1 v/v)

-

Procedure : The crude product is dissolved in hot chloroform, filtered through activated carbon, and layered with ethanol. Slow cooling (-10°C, 12 h) yields needle-like crystals.

Analytical Data :

-

1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.4 Hz, 1H, H-6), 6.85 (d, J=2.4 Hz, 1H, H-3), 6.78 (dd, J=8.4, 2.4 Hz, 1H, H-5), 4.02 (t, J=6.8 Hz, 2H, CH2OH), 2.95 (t, J=6.8 Hz, 2H, CH2Br).

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: 4-Bromo-2-(2-carboxyethyl)phenol

Reduction: 2-(2-Hydroxyethyl)phenol

Substitution: 4-Amino-2-(2-hydroxyethyl)phenol or 4-Alkyl-2-(2-hydroxyethyl)phenol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound exhibits notable antimicrobial and antioxidant properties, making it a candidate for various drug formulations. Research indicates that it can interact with biomolecules, suggesting potential therapeutic roles in medicinal chemistry. Specifically, studies have shown that 4-Bromo-2-(2-hydroxyethyl)phenol can engage in hydrogen bonding, influencing its biological interactions.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent suitable for pharmaceutical applications.

Agricultural Applications

In agriculture, this compound may serve as an insecticide or acaricide intermediate. Its derivatives have been investigated for their effectiveness in pest control, particularly against agricultural pests. The compound's ability to act as a precursor for more complex insecticidal agents enhances its utility in agrochemical formulations .

Case Study: Insecticidal Properties

Research has shown that derivatives of this compound exhibit insecticidal activity against common agricultural pests. Field trials demonstrated effective pest management when applied as part of integrated pest control strategies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex compounds through nucleophilic aromatic substitution reactions. The presence of the bromine atom allows for the introduction of various nucleophiles, leading to diverse substituted products.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-(1-hydroxyethyl)phenol | Hydroxyethyl group on phenolic ring | Different substitution pattern affects reactivity |

| 4-Bromo-2-methylphenol | Methyl group instead of hydroxyethyl | Varying biological activity |

| Bis[2-bromo-4-(2-hydroxyethyl)phenol] | Two bromine substituents | Higher halogen content influences reactivity |

| 4-Bromo-2-(1-methoxyethyl)phenol | Methoxy group instead of hydroxyethyl | Altered solubility and reactivity |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

a) 4-Bromo-2-(pyridine-2-yliminomethyl)phenol

- Structure : Contains an imine (-CH=N-) linkage and pyridine moiety instead of hydroxyethyl.

- Key difference : The imine bond (C=N) length is 1.269 Å , shorter than derivatives with bulkier substituents, suggesting greater resonance stabilization .

- Applications: Forms stable metal complexes (e.g., Ni(II), Fe(III)) due to chelating imine and phenolic oxygen .

b) 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol

- Structure: Features electron-withdrawing nitro (-NO₂) and fluoro (-F) groups.

- Key difference : Strong electron-withdrawing effects reduce electron density on the aromatic ring, increasing reactivity in electrophilic substitutions compared to the electron-donating hydroxyethyl group in the target compound .

c) 4-Bromo-2-(5-chloro-1H-indol-2-yl)phenol

- Structure : Substituted with a chloro-indole group.

- Key difference: The indole moiety introduces π-π stacking interactions and planar geometry, contrasting with the flexible hydroxyethyl chain in 4-Bromo-2-(2-hydroxyethyl)phenol .

Physicochemical Properties

*Estimated; †Includes pyridine/imine groups; ‡Predicted.

Key Observations :

Reactivity and Stability

- Electrophilic Substitution : The bromine atom deactivates the ring, directing incoming electrophiles to the 6-position. Hydroxyethyl’s electron-donating effect slightly counteracts this deactivation compared to nitro or carbonyl groups .

- Oxidative Stability : The primary alcohol in the hydroxyethyl group may undergo oxidation to a carboxylic acid under strong conditions, unlike ether or ester-linked analogs (e.g., QB-771 in ) .

Actividad Biológica

4-Bromo-2-(2-hydroxyethyl)phenol (CAS No. 198277-06-4) is a brominated phenolic compound that has garnered attention for its biological activity, particularly in antimicrobial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BrO₂

- Structural Features : The compound features a bromine atom at the para position and a hydroxyethyl group at the ortho position relative to the hydroxyl group on the phenolic ring. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that it exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These results suggest that the compound possesses bactericidal properties, inhibiting protein synthesis pathways and disrupting nucleic acid production, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity, outperforming standard antifungal agents like fluconazole in certain assays. For instance, it demonstrated an MIC of 62.5 μg/mL against specific fungal strains, indicating its potential as an antifungal agent .

The mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

- Hydrogen Bond Formation : The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby affecting microbial metabolism and growth.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound could disrupt microbial cell membranes, leading to cell lysis.

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds, including hydroxytyrosol, which is known for its antioxidant properties. The synthesis typically involves bromination reactions followed by hydroxyethylation processes .

Case Study: Antibiofilm Activity

Recent studies have highlighted the compound's ability to combat biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) values indicate significant antibiofilm activity:

| Microbial Strain | MBIC |

|---|---|

| MRSA | 62.216–124.432 μg/mL |

| Staphylococcus epidermidis | 31.108–62.216 μg/mL |

This suggests that this compound could be a valuable agent in preventing biofilm-related infections .

Q & A

Q. What advanced techniques validate non-linear optical (NLO) properties in bromophenol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.